NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate, CAS 15471-17-7) is a zwitterionic, non-detergent sulfobetaine featuring a pyridinium ring and a short hydrophobic tail . Unlike classical detergents, NDSB-201 does not form micelles even at high concentrations (up to 1.0 M), maintaining a non-denaturing environment while enhancing protein solubility and preventing aggregation [1]. It is primarily procured for inclusion body refolding, membrane protein extraction, and structural biology crystallization workflows, where it acts as both a mild solubilizer and a highly specific pharmacological chaperone[2].
Substituting NDSB-201 with generic zwitterionic detergents (like CHAPS) or simple denaturants (like urea or arginine) often leads to downstream processing bottlenecks and reduced yields of active protein [1]. Traditional detergents form micelles above their critical micelle concentration (CMC), requiring specialized resins for removal, whereas NDSB-201 can be completely cleared via standard dialysis . Furthermore, substituting NDSB-201 with aliphatic analogs like NDSB-195 removes the critical pyridinium ring, which is required for specific aromatic stacking interactions (e.g., with phenylalanine residues) that stabilize complex folded states and accelerate crystallization in challenging targets[2].
In high-throughput refolding screens of complex, disulfide-rich proteins (such as the extracellular domain of the Type II TGF-β receptor, TBRII-ECD), NDSB-201 demonstrates superior chaperone activity compared to baseline buffers. The addition of NDSB-201 yielded up to a threefold increase in the amount of active, correctly folded TBRII-ECD compared to refolding without the additive [1]. X-ray crystallographic analysis confirms that the pyridinium group of NDSB-201 specifically stacks with phenylalanine side chains, masking hydrophobic surfaces and preventing aggregation during the folding intermediate stage [1].
| Evidence Dimension | Active folded protein yield (TBRII-ECD) |
| Target Compound Data | ~3-fold increase in active protein yield |
| Comparator Or Baseline | Baseline redox buffer (no additive) |
| Quantified Difference | 300% relative yield improvement |
| Conditions | On-plate refolding assay, pH 8.0, 2 mM GSH / 0.5 mM GSSG redox buffer |
Procurement of NDSB-201 over aliphatic NDSBs is critical when processing inclusion bodies of aromatic-rich or complex disulfide-bonded proteins to maximize the recovery of active functional states.
Unlike traditional zwitterionic detergents such as CHAPS, which form micelles above their critical micelle concentration (CMC) and complicate downstream purification, NDSB-201 features a truncated hydrophobic group that prevents self-assembly[1]. NDSB-201 remains micelle-free even at extreme working concentrations of 1.0 M . This allows the compound to act as a highly effective solubilizing agent during extraction (increasing membrane protein yields by up to 30%) while remaining fully compatible with direct, rapid removal via standard dialysis membranes without the need for costly detergent-removal chromatography [1].
| Evidence Dimension | Micelle formation threshold |
| Target Compound Data | No micelle formation at ≥ 1.0 M |
| Comparator Or Baseline | CHAPS (CMC ~8 mM) |
| Quantified Difference | >100-fold higher concentration tolerance before hypothetical aggregation |
| Conditions | Aqueous extraction and refolding buffers (0.5 M - 1.0 M NDSB-201) |
Eliminates the need for specialized detergent-removal columns, significantly reducing downstream processing costs and workflow time.
NDSB-201 functions as a potent crystallization additive for challenging structural biology targets that otherwise yield amorphous precipitates or heavily twinned crystals in standard PEG/salt screens [1]. For example, in the crystallization of the plant hormone receptor PYL9/RCAR1, the inclusion of 60 mM to 200 mM NDSB-201 facilitated the growth of high-quality crystals diffracting to a resolution of 2.6 Å [2]. Similarly, the addition of NDSB-201 to TBRII-ECD-PR crystallization trials accelerated full crystal growth to 2–3 days, compared to 1–2 weeks without the additive[1].
| Evidence Dimension | Crystal growth time and diffraction quality |
| Target Compound Data | Full crystal growth in 2-3 days; 2.6 Å resolution (PYL9/RCAR1) |
| Comparator Or Baseline | Standard PEG/salt precipitants (1-2 weeks growth time) |
| Quantified Difference | 3x to 5x faster crystal maturation |
| Conditions | Hanging-drop vapor-diffusion, 60-200 mM NDSB-201, PEG 3000/HEPES buffer |
Essential for structural biology procurement when standard precipitants fail, providing a dual-action mechanism that both stabilizes the protein and accelerates high-quality crystal nucleation.
Ideal for recovering active, disulfide-rich recombinant proteins (e.g., TBRII-ECD) from bacterial inclusion bodies, where its specific aromatic stacking interactions prevent aggregation during intermediate folding states [1].
Suitable for the initial lysis and solubilization of membrane, nuclear, and cytoskeletal-associated proteins, increasing extraction yields without denaturing the targets or requiring downstream detergent-removal columns [2].
Recommended as a primary additive in crystallization screens (at 50-200 mM) for complex plant hormone receptors or mammalian extracellular domains that are prone to twinning or amorphous precipitation in standard PEG/salt conditions [3].
Irritant